Antiarone G
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Overview
Description
Antiarone G is a phytochemical compound found in certain medicinal plants. It belongs to the class of flavonoids, which are known for their diverse biological activities. Flavonoids are abundant in the plant kingdom and have been extensively studied for their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiarone G typically involves the use of substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form a five-membered core ring. This key step is mediated by indium trichloride tetrahydrate (InCl3·4H2O), a novel procedure first utilized in prenylated systems .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Antiarone G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antiarone G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Antiarone G involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Antiarone G can be compared with other similar flavonoid compounds, such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Demonstrates neuroprotective and anti-inflammatory activities.
Uniqueness of this compound
What sets this compound apart from these similar compounds is its unique structure and specific biological activities. While it shares some common properties with other flavonoids, its distinct molecular configuration may contribute to its unique therapeutic potential .
Properties
CAS No. |
130756-20-6 |
---|---|
Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-19(27)25(17)31-5)23-13-22(30)24-21(29)12-20(28)18(26(24)32-23)9-7-15(3)4/h6-7,10-12,23,27-29H,8-9,13H2,1-5H3 |
InChI Key |
CINHWJPZQLFMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)O)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
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